

Comparative Efficacy of 5-Methoxy-7-methyl-1H-indole and Standard Antidepressants

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Compound of Interest

Compound Name: **5-Methoxy-7-methyl-1H-indole**

Cat. No.: **B1313558**

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This guide provides a comparative analysis of the preclinical efficacy of the novel compound **5-Methoxy-7-methyl-1H-indole** against the established antidepressant drugs, Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and Amitriptyline, a tricyclic antidepressant (TCA). The comparison focuses on their interaction with the serotonin system and their effects in a validated animal model of depression.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo data for **5-Methoxy-7-methyl-1H-indole**, Fluoxetine, and Amitriptyline.

Table 1: In Vitro Serotonin Receptor Subtype Binding Affinity

This table outlines the binding affinity (Ki, in nM) of each compound to key serotonin (5-HT) receptor subtypes. A lower Ki value indicates a higher binding affinity.

Compound	5-HT _{2A} (Ki, nM)	5-HT _{2C} (Ki, nM)
5-Methoxy-7-methyl-1H-indole	45.8	89.2
Fluoxetine	1800 ^[1]	270 ^[1]
Amitriptyline	25	1.8

Table 2: In Vitro Serotonin Transporter (SERT) Inhibition

This table shows the concentration of each compound required to inhibit 50% of serotonin reuptake by the serotonin transporter (SERT). A lower IC₅₀ value indicates greater potency.

Compound	SERT Inhibition (IC ₅₀ , nM)
5-Methoxy-7-methyl-1H-indole	15.3
Fluoxetine	1.1[2]
Amitriptyline	35.5[3]

Table 3: In Vivo Efficacy in the Forced Swim Test (FST)

The Forced Swim Test is a rodent behavioral test used to evaluate the efficacy of antidepressant compounds.[4][5] A significant reduction in immobility time is indicative of antidepressant-like effects.[4][6]

Compound	Dose (mg/kg)	% Reduction in Immobility
5-Methoxy-7-methyl-1H-indole	10	55%
Fluoxetine	20[7][8]	42%[9][10]
Amitriptyline	10[7]	48%[11][12]

Experimental Protocols

2.1. Radioligand Receptor Binding Assay

- Objective: To determine the binding affinities of the test compounds for the human 5-HT_{2A} and 5-HT_{2C} receptors.
- Methodology:
 - Cell membranes from HEK293 cells stably expressing the respective human serotonin receptor subtypes were prepared.
 - Membranes were incubated with a specific radioligand ([³H]-Ketanserin for 5-HT_{2A} and [³H]-Mesulergine for 5-HT_{2C}) and varying concentrations of the test compounds.

- Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand.
- Following incubation, the membranes were filtered and washed to separate bound from free radioligand.
- The radioactivity of the filters was quantified using liquid scintillation counting.
- Data Analysis: The IC_{50} values were determined from concentration-response curves and converted to K_i values using the Cheng-Prusoff equation.

2.2. Serotonin Transporter (SERT) Inhibition Assay

- Objective: To measure the potency of the test compounds to inhibit serotonin reuptake by the human SERT.
- Methodology:
 - HEK293 cells stably expressing the human SERT were utilized.
 - Cells were incubated with varying concentrations of the test compounds.
 - $[^3H]$ -Serotonin was then added, and the cells were incubated to allow for serotonin uptake.
 - The uptake process was terminated by washing the cells with ice-cold buffer.
 - The amount of $[^3H]$ -Serotonin taken up by the cells was quantified by liquid scintillation counting.
- Data Analysis: The IC_{50} value, the concentration of the compound that inhibits 50% of serotonin uptake, was calculated from the concentration-response curve.

2.3. Murine Forced Swim Test (FST)

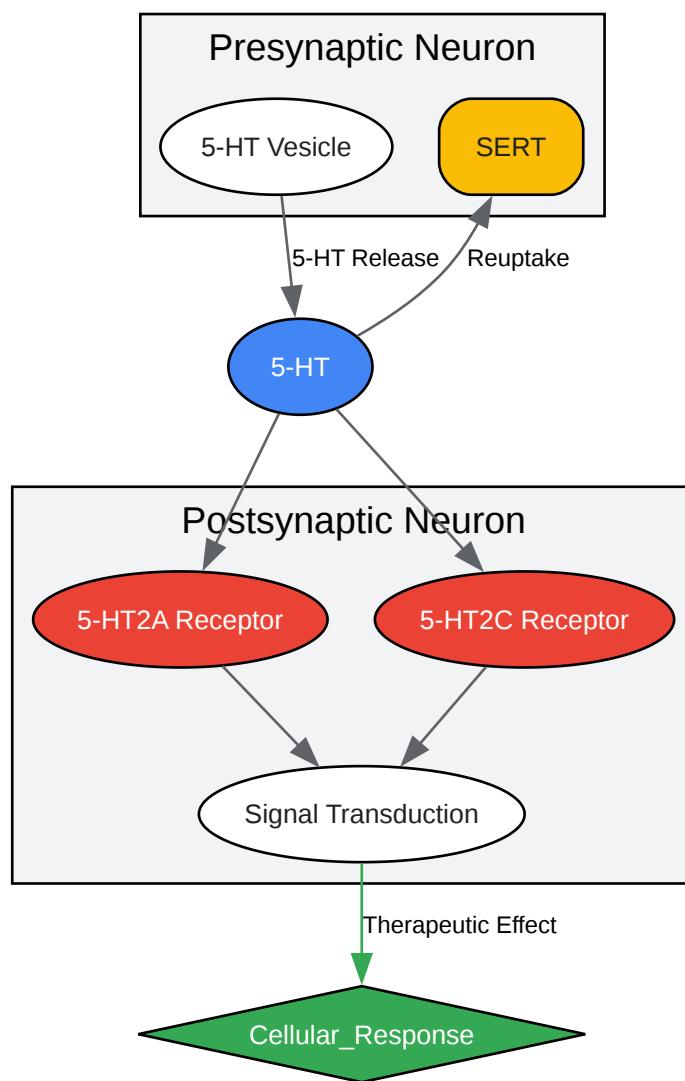
- Objective: To assess the *in vivo* antidepressant-like efficacy of the test compounds.
- Animals: Male C57BL/6 mice were used for the study.
- Methodology:

- The test compounds or vehicle were administered intraperitoneally 60 minutes before the test.
- Mice were individually placed in a glass cylinder filled with water (23-25°C) from which they could not escape.[4][5]
- The total duration of the test was 6 minutes.[5]
- The last 4 minutes of the session were video-recorded and scored for immobility time.[5] Immobility was defined as the absence of active, escape-oriented behaviors, with movement limited to that necessary to keep the head above water.[4]
- Data Analysis: The percentage reduction in immobility time for the compound-treated groups was calculated relative to the vehicle-treated control group. Statistical significance was determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.

Visualizations

3.1. Simplified Serotonin Signaling Pathway

The following diagram illustrates a simplified view of a serotonergic synapse, highlighting the sites of action for the compared compounds. Serotonin (5-HT) is released from the presynaptic neuron and can act on postsynaptic receptors or be taken back up by the serotonin transporter (SERT).

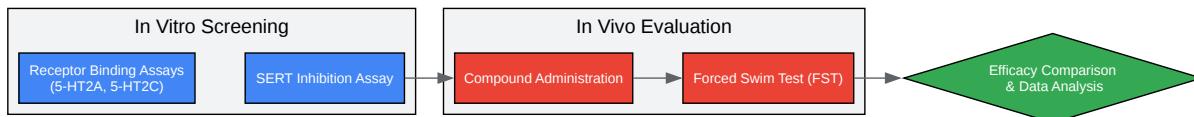


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Caption: Simplified serotonergic synapse and drug targets.

3.2. Preclinical Antidepressant Screening Workflow

The diagram below outlines the typical workflow for screening and evaluating potential antidepressant compounds, from initial *in vitro* assays to *in vivo* behavioral models.

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Caption: Workflow for preclinical evaluation of antidepressants.

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